

Application Notes and Protocols for the Laboratory Synthesis of Thiocystine

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Compound of Interest

Compound Name: Thiocystine

Cat. No.: B1682303

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Abstract

This document provides a comprehensive protocol for the laboratory synthesis of **Thiocystine**, also known as bis(2-amino-2-carboxyethyl) trisulfide. The synthesis is achieved through a robust and efficient method involving the reaction of L-cysteine with a sulfur transfer agent, N,N'-thiobisphthalimide. This application note includes detailed step-by-step experimental procedures for the synthesis of both the final product and the necessary sulfur transfer agent, a summary of quantitative data, and methods for purification and characterization. Additionally, the biological significance of **thiocystine** as a reactive sulfur species (RSS) in cellular signaling is discussed, and a representative signaling pathway is illustrated.

Introduction

Thiocystine is a naturally occurring trisulfide analog of the amino acid cystine. It belongs to a class of molecules known as reactive sulfur species (RSS), which play crucial roles in redox biology and cellular signaling. RSS, including persulfides and polysulfides, are now recognized as important mediators in various physiological processes, acting as signaling molecules and antioxidants. The study of **thiocystine** and other RSS is critical for understanding their roles in health and disease, with potential therapeutic applications in areas such as cardiovascular disease and neuroprotection. This protocol provides a reliable method for the synthesis of **thiocystine**, enabling further research into its biochemical properties and physiological functions.

Data Presentation

Table 1: Physicochemical Properties of **Thiocystine**

Property	Value
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄ S ₃
Molecular Weight	272.37 g/mol
Appearance	White solid
CAS Number	14172-54-4

Table 2: Expected Spectroscopic Data for **Thiocystine**

Technique	Expected Peaks/Signals
¹ H NMR (D ₂ O)	δ 3.2-3.5 (m, 4H, β-CH ₂), δ 3.9-4.1 (t, 2H, α-CH)
¹³ C NMR (D ₂ O)	δ 40-45 (β-CH ₂), δ 55-60 (α-CH), δ 170-175 (C=O)
FT-IR (KBr, cm ⁻¹)	~3400 (N-H stretch), ~3000 (O-H stretch), ~1620 (N-H bend), ~1580 (COO ⁻ stretch), ~1400 (COO ⁻ stretch), ~540 (S-S stretch)
Mass Spec (ESI-MS)	m/z 273.0 [M+H] ⁺ , 295.0 [M+Na] ⁺

Note: The expected spectroscopic data is based on the analysis of related compounds such as cysteine and cystine, as direct experimental spectra for **thiocystine** are not readily available in the searched literature. Actual experimental results should be compared to these expected ranges.

Experimental Protocols

Synthesis of N,N'-Thiobisphthalimide (Sulfur Transfer Agent)

Materials:

- Phthalimide
- Sulfur monochloride (S_2Cl_2)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether (Et_2O)
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalimide (1 equivalent) in anhydrous DMF at 0 °C in an ice bath.
- Slowly add sulfur monochloride (1 equivalent) dropwise to the stirred solution.
- Continue stirring the reaction mixture at 0 °C for 20 hours.
- A precipitate will form during the reaction. Collect the solid product by vacuum filtration.
- Wash the precipitate with cold diethyl ether to remove any unreacted starting materials and impurities.
- Dry the resulting white solid, N,N'-thiobisphthalimide, under vacuum.

Synthesis of Thiocystine

Materials:

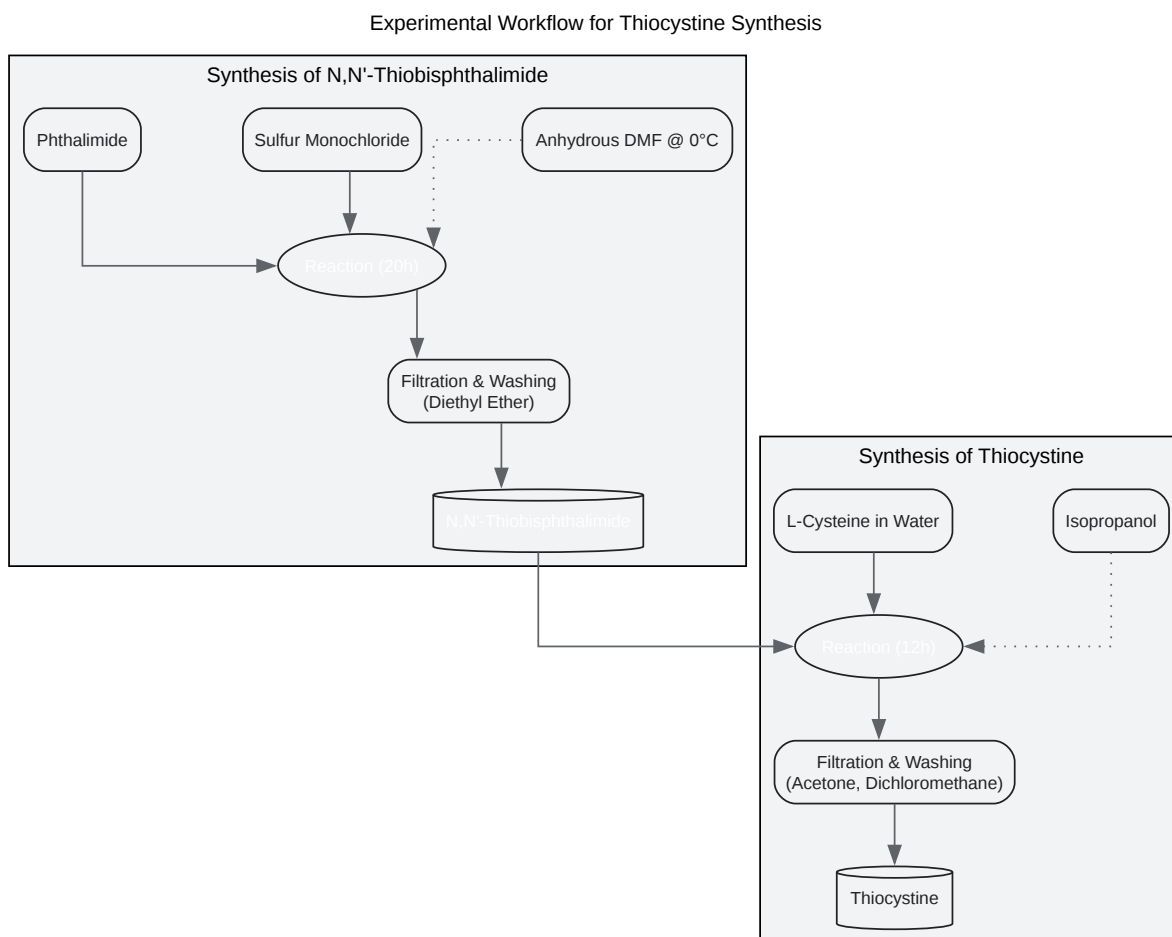
- L-cysteine
- N,N'-Thiobisphthalimide

- Isopropanol
- Deionized water
- Acetone
- Dichloromethane
- Syringe pump
- Reaction flask
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a reaction flask, dissolve N,N'-thiobisphthalimide (1 equivalent) in isopropanol.
- In a separate container, dissolve L-cysteine (1 equivalent) in deionized water.
- Using a syringe pump, add the L-cysteine solution to the N,N'-thiobisphthalimide solution at a slow and controlled rate (e.g., 15 mL/hour).
- After the addition is complete, continue to stir the reaction mixture for an additional 12 hours at room temperature.
- The crude **thiocystine** product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the collected solid sequentially with acetone and dichloromethane to remove phthalimide byproduct and other impurities.
- Dry the purified white solid, **thiocystine**, under vacuum. A yield of approximately 75% can be expected.

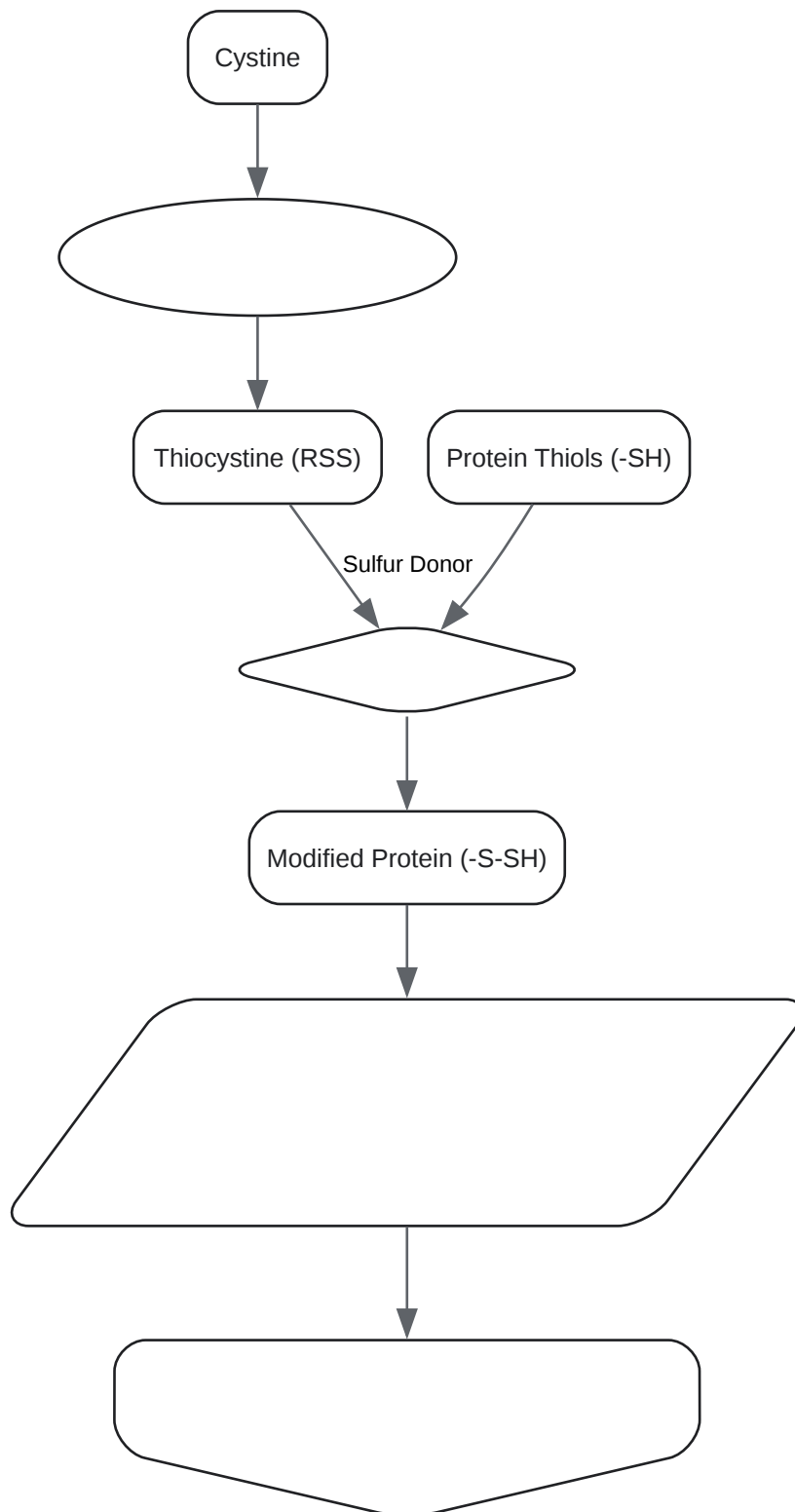
Mandatory Visualizations



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Caption: Workflow for the two-stage synthesis of **Thiocystine**.

Reactive Sulfur Species (RSS) Signaling Pathway

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Caption: Role of **Thiocystine** in Reactive Sulfur Species (RSS) signaling.

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